3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrazinone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step procedures. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the pyrazinone ring. Common reagents used in these reactions include aromatic aldehydes, piperidine, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It acts as a dopamine and serotonin antagonist, which makes it useful in the treatment of psychiatric disorders. The compound binds to these receptors, inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrazinone ring.
N,N’-Bis-(benzothiazol-3-yl)piperazine: Another compound with similar structural features but different pharmacological properties.
Uniqueness
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to the presence of the pyrazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole and piperazine derivatives, potentially offering enhanced pharmacological activities .
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C16H17N5OS/c1-19-7-6-17-15(16(19)22)21-10-8-20(9-11-21)14-12-4-2-3-5-13(12)23-18-14/h2-7H,8-11H2,1H3 |
InChI Key |
XOTGBOCRYHMHAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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